BenchChemオンラインストアへようこそ!

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Medicinal Chemistry ADME Properties Drug Design

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS 19813-43-5) is a heterocyclic building block featuring a 1,3,4-oxadiazole core, a well-established pharmacophore in medicinal chemistry. With a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol, this compound serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other bioactive agents.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 19813-43-5
Cat. No. B3113729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate
CAS19813-43-5
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)CC(=O)OC
InChIInChI=1S/C6H8N2O3/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3
InChIKeyFYMVDLIVQDXOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS 19813-43-5): A Core Building Block for Heterocyclic Synthesis


Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate (CAS 19813-43-5) is a heterocyclic building block featuring a 1,3,4-oxadiazole core, a well-established pharmacophore in medicinal chemistry [1]. With a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol, this compound serves as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other bioactive agents [2]. Its utility stems from the intrinsic properties of the 1,3,4-oxadiazole ring, which is known to act as a bioisostere for esters and amides while offering distinct physicochemical advantages over other heterocyclic isomers [1].

Procurement Rationale for Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate: Why Analogue Swapping Introduces Risk


Selecting a different heterocyclic building block—such as a 1,2,4-oxadiazole or a 1,3,4-thiadiazole analog—introduces significant and quantifiable risks to a research or development program. Generic substitution fails because the 1,3,4-oxadiazole ring possesses a distinct electronic distribution and geometry that fundamentally alters key drug-like properties [1]. Specifically, this scaffold provides a unique combination of lower lipophilicity, higher aqueous solubility, and distinct hydrogen-bonding capability compared to its 1,2,4-oxadiazole counterpart [1]. Furthermore, compared to sulfur-containing bioisosteres like 1,3,4-thiadiazoles, oxadiazoles exhibit markedly different photophysical properties and synthetic accessibility [2]. These differences directly impact a molecule's absorption, distribution, metabolism, excretion (ADME) profile, and overall performance, making the procurement of the correct regioisomer a critical go/no-go decision point in early discovery.

Quantitative Differentiation Guide: Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate vs. Alternatives


Lipophilicity Reduction vs. 1,2,4-Oxadiazole Regioisomers

For matched molecular pairs, the 1,3,4-oxadiazole isomer consistently exhibits an order of magnitude lower lipophilicity (logD) compared to its 1,2,4-oxadiazole counterpart, translating to improved aqueous solubility and potentially superior metabolic stability [1]. Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate, containing the 1,3,4-substitution pattern, is thus predicted to confer these advantages over a hypothetical 1,2,4-oxadiazole analog [1].

Medicinal Chemistry ADME Properties Drug Design

Enhanced Aqueous Solubility and Metabolic Stability vs. 1,2,4-Oxadiazoles

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs revealed that the 1,3,4-isomers are favored with respect to both metabolic stability and aqueous solubility [1]. This is attributed to the 1,3,4-oxadiazole ring's stronger hydrogen bond acceptor capacity, which enhances water interaction and reduces metabolic clearance. Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is part of this favored isomeric class [1].

Pharmaceutics Metabolism Bioisosterism

Improved Synthesis Efficiency via Microwave-Assisted Methods

Synthesis of the 5-methyl-1,3,4-oxadiazole core, a key substructure of the target compound, can be significantly accelerated using microwave irradiation. This method achieves yields of >90% within 8-15 minutes, representing a substantial improvement over conventional thermal reflux methods, which typically require 6-12 hours to achieve yields of only 60-70% . This suggests that large-scale procurement or synthesis of Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate could be optimized using similar modern techniques .

Synthetic Methodology Process Chemistry Green Chemistry

Validated Structural Intermediate in Kinase Inhibitor Synthesis

The 5-methyl-1,3,4-oxadiazole moiety, which constitutes the core of Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate, is a validated structural component in the design of potent kinase inhibitors. For example, N-cyclopropyl-2',6-dimethyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide is a known inhibitor of p38-α MAP kinase, a target implicated in inflammatory diseases and cancer [1]. This validates the scaffold's utility in accessing biologically relevant chemical space [1].

Kinase Inhibition Oncology Chemical Biology

High-Impact Application Scenarios for Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate


Optimization of Lead Compounds for Enhanced Oral Bioavailability

Medicinal chemists seeking to improve the ADME properties of a lead series should prioritize this compound. The 1,3,4-oxadiazole core is an established strategy for replacing metabolically labile ester or amide groups while simultaneously lowering lipophilicity (logD) and improving aqueous solubility [1]. Its use directly addresses common drug development liabilities, making it ideal for hit-to-lead and lead optimization campaigns focused on creating orally bioavailable drug candidates [1].

Design and Synthesis of Novel Kinase Inhibitor Libraries

Given its validated presence in p38-α MAP kinase inhibitors, Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate is a high-priority building block for constructing targeted libraries for kinase drug discovery [1]. Its reactivity profile allows for versatile derivatization at the acetate group, enabling the rapid exploration of chemical space around a privileged kinase-binding scaffold [1]. This positions the compound as an essential tool for research programs in oncology and inflammation.

Scalable Synthesis of Advanced Intermediates

For process chemists and CROs, this compound offers a path to more efficient and sustainable manufacturing. The 1,3,4-oxadiazole ring is known for its thermal stability, which can simplify reaction workups and purifications [1]. More importantly, the core scaffold can be synthesized using modern, high-yielding techniques like microwave-assisted chemistry, which significantly outperforms conventional thermal methods in both speed and yield . This makes it a viable and attractive intermediate for large-scale production of more complex active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for Methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.